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DBCO-PEG4acetic-EVCit-PAB

Cat. No.: B12304634
M. Wt: 1041.2 g/mol
InChI Key: MFLUIFOUUUKGRE-UHFFFAOYSA-N
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Description

Contextualizing Multicomponent Linkers in Chemical Biology Research

Bioconjugation, the process of forming a stable covalent bond between two molecules, at least one of which is a biomolecule, is a cornerstone of modern biomedical research. bionordika.no It enables the creation of novel molecular entities, such as antibody-drug conjugates (ADCs), imaging agents, and research probes, by combining the distinct properties of different molecules. bionordika.nohiyka.com Central to this technology is the "linker," a molecular bridge that connects the components. nih.gov

Early linkers were often simple, stable structures. However, the demand for greater control over molecular behavior within complex biological systems has driven the evolution towards multicomponent, modular linker systems. acs.orggoogle.comnih.gov These advanced linkers are not merely static connectors but are engineered with multiple functional domains, each contributing a specific property to the final conjugate. google.comnih.gov This modularity allows researchers to fine-tune characteristics like solubility, stability, and the mechanism of payload release in response to specific environmental triggers. acs.orggoogle.com

Overview of DBCO-PEG4-acetic-EVCit-PAB as a Modular Linker System

DBCO-PEG4-acetic-EVCit-PAB is a prime example of a sophisticated, modular linker designed for high-precision applications like targeted drug delivery. axispharm.comaxispharm.com Its structure is a carefully orchestrated assembly of distinct chemical moieties, each with a designated function:

Dibenzocyclooctyne (DBCO): This group is the bioorthogonal "handle" of the linker. It reacts with azide-functionalized molecules through a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). broadpharm.com This "click chemistry" reaction is highly efficient and, crucially, proceeds under physiological conditions without the need for a toxic copper catalyst, making it ideal for use in living systems. bionordika.nohiyka.com

Polyethylene (B3416737) Glycol (PEG4): The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that imparts several beneficial properties. rsc.org It enhances the water solubility of the entire conjugate, which is often necessary when working with hydrophobic drug molecules. rsc.orgscbt.com Furthermore, the flexible PEG chain helps to reduce steric hindrance, facilitating the interaction between the DBCO group and its azide (B81097) partner. axispharm.comscbt.com

Acetic Acid: The terminal acetic acid group provides a reactive site for the covalent attachment of a payload molecule, typically a therapeutic drug. axispharm.com This linkage is generally formed as a stable amide bond. The specific nature of this terminus can modulate the stability and efficiency of the conjugation process. axispharm.com

Glutamic acid-Valine-Citrulline (EVCit): This tripeptide sequence functions as a cleavable unit. nih.gov It is specifically designed to be recognized and cleaved by Cathepsin B, a protease that is highly active within the lysosomes of cells, particularly cancer cells. nih.govcd-bioparticles.nettcichemicals.com This enzymatic trigger ensures that the payload is released primarily inside the target cell, minimizing premature release in the bloodstream. nih.govnih.gov

p-Aminobenzyl Alcohol (PAB): This component acts as a "self-immolative" spacer. nih.govgoogle.com Once Cathepsin B cleaves the EVCit peptide, the newly exposed amine on the PAB moiety initiates a rapid electronic cascade, leading to the spontaneous fragmentation of the spacer and the release of the attached drug in its unmodified, active form. google.comresearchgate.net

Scope and Significance of Academic Inquiry into DBCO-PEG4-acetic-EVCit-PAB

The scientific interest in DBCO-PEG4-acetic-EVCit-PAB and similar structures is driven by their potential to solve critical challenges in drug delivery, particularly in the field of antibody-drug conjugates (ADCs) for cancer therapy. axispharm.comglpbio.comdcchemicals.com The significance of this specific linker lies in its combination of features designed to maximize the therapeutic index of a conjugated drug—that is, to enhance its efficacy against target cells while minimizing toxicity to healthy tissues.

A major focus of research has been on the stability of the linker. Older peptide linkers, such as those based on valine-citrulline (VCit), have shown susceptibility to premature cleavage in plasma, especially in preclinical mouse models, which can lead to off-target toxicity. researchgate.net The inclusion of glutamic acid to form the EVCit sequence has been shown to significantly enhance plasma stability without compromising its sensitivity to cleavage by intracellular cathepsins. nih.govresearchgate.netrsc.org Studies demonstrate that EVCit linkers provide exceptional long-term stability in both mouse and human plasma, a critical improvement for developing more predictable and effective ADCs. nih.govnih.gov The combination of a stable yet cleavable peptide with a bioorthogonal DBCO handle makes this linker a powerful tool for creating the next generation of targeted therapeutics. glpbio.comszabo-scandic.com

Detailed Research Findings

The rational design of the DBCO-PEG4-acetic-EVCit-PAB linker is supported by specific chemical and biological data.

Table 1: Physicochemical Properties of DBCO-PEG4-acetic-EVCit-PAB This table outlines the basic chemical identifiers for the compound.

PropertyValueSource
CAS Number 2253947-17-8 cd-bioparticles.net
Molecular Formula C₅₄H₇₂N₈O₁₃ cd-bioparticles.net
Molecular Weight 1041.21 g/mol cd-bioparticles.net
Purity ≥95% cd-bioparticles.net

Table 2: Functional Breakdown of the Modular Components This table summarizes the specific role of each module within the DBCO-PEG4-acetic-EVCit-PAB linker system.

ModuleChemical NamePrimary FunctionSource
DBCO DibenzocyclooctyneEnables copper-free, bioorthogonal click chemistry for conjugation to azide-modified molecules. axispharm.combroadpharm.com
PEG4 Tetraethylene GlycolIncreases hydrophilicity and solubility; acts as a flexible spacer to reduce steric hindrance. axispharm.comaxispharm.comrsc.org
Acetic Acid Acetic AcidProvides a stable attachment point for the payload (drug) via an amide bond. axispharm.com
EVCit Glutamic acid-Valine-CitrullineServes as a protease-cleavable site, specifically targeted by lysosomal Cathepsin B. nih.govnih.govnih.gov
PAB p-Aminobenzyl AlcoholActs as a self-immolative spacer, ensuring traceless release of the payload upon EVCit cleavage. nih.govtcichemicals.comgoogle.com

Table 3: Comparative Research Findings on EVCit Linker Performance This table presents key research data highlighting the improved stability and cleavage characteristics of the EVCit sequence compared to the more conventional VCit linker.

ParameterLinker TypeResultSignificanceSource
Cleavage by Cathepsin B VCit ADCHalf-life: 4.6 hoursDemonstrates susceptibility to enzymatic cleavage. nih.gov
EVCit ADCHalf-life: 2.8 hoursShows even greater sensitivity to Cathepsin B, ensuring rapid payload release inside the target cell. nih.gov
Stability in Mouse Plasma VCit Probe~74% degradation after 14 daysIndicates significant instability, leading to premature drug release and potential off-target toxicity. nih.govresearchgate.net
EVCit ProbeNo significant degradation after 14 daysDemonstrates exceptional plasma stability, a key improvement for predictable in vivo performance. nih.govnih.gov
Stability in Human Plasma VCit ADCStableStable in human plasma. nih.gov
EVCit ADCStableMaintains high stability in human plasma, comparable to the VCit linker. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H72N8O13 B12304634 DBCO-PEG4acetic-EVCit-PAB

Properties

Molecular Formula

C54H72N8O13

Molecular Weight

1041.2 g/mol

IUPAC Name

tert-butyl 4-[[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-5-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C54H72N8O13/c1-36(2)49(52(70)60-42(14-10-26-57-53(55)71)50(68)58-41-20-16-37(34-63)17-21-41)61-51(69)43(22-25-48(67)75-54(3,4)5)59-46(65)35-74-32-31-73-30-29-72-28-27-56-45(64)23-24-47(66)62-33-40-13-7-6-11-38(40)18-19-39-12-8-9-15-44(39)62/h6-9,11-13,15-17,20-21,36,42-43,49,63H,10,14,22-35H2,1-5H3,(H,56,64)(H,58,68)(H,59,65)(H,60,70)(H,61,69)(H3,55,57,71)

InChI Key

MFLUIFOUUUKGRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

Fundamental Principles Underpinning Dbco Peg4acetic Evcit Pab Design

Bioorthogonal Chemistry: Theoretical Basis and Dibenzocyclooctyne (DBCO) Reactivity

At the heart of DBCO-PEG4-acetic-EVCit-PAB's utility is the concept of bioorthogonal chemistry, a field that has revolutionized the ability to perform chemical reactions within complex biological systems without interfering with native biochemical processes. numberanalytics.comnumberanalytics.comjocpr.com This principle ensures that the chemical modifications are highly selective and occur only between the intended reaction partners. numberanalytics.comresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism in DBCO Conjugation

The dibenzocyclooctyne (DBCO) group is a key player in this context, serving as the "click chemistry" handle. medchemexpress.comabpbio.com It participates in a specific type of bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). acs.orgwikipedia.org This reaction involves the cycloaddition of the strained alkyne within the DBCO ring system with an azide-functionalized molecule. glenresearch.com

The inherent ring strain of the cyclooctyne (B158145) in DBCO significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed spontaneously and rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst. wikipedia.orgglenresearch.com This is a crucial advantage for applications within living systems. The reaction is highly specific, forming a stable triazole linkage between the DBCO-containing molecule and its azide-tagged target. glenresearch.combroadpharm.com The efficiency and specificity of the SPAAC reaction make DBCO an ideal component for conjugating the entire molecule to a target biomolecule, such as an antibody or a nanoparticle. medchemexpress.comacs.org

Enzyme-Responsive Cleavable Linker Design: Focus on Peptide Motifs (EVCit)

A critical feature of DBCO-PEG4-acetic-EVCit-PAB is its cleavable linker, which allows for the controlled release of a conjugated payload at a specific site. axispharm.com This linker is designed to be stable in general circulation but susceptible to cleavage by specific enzymes that are often overexpressed in disease environments, such as tumors.

Enzymatic Cleavage Specificity: Cathepsin B and Related Proteases in EVCit Context

The EVCit (Glutamic acid-Valine-Citrulline) portion of the linker is a tripeptide sequence specifically designed to be recognized and cleaved by certain proteases, most notably Cathepsin B. axispharm.comresearchgate.netaacrjournals.org Cathepsin B is a lysosomal cysteine protease that is frequently upregulated in various cancers and is involved in tumor invasion and metastasis. nih.govscbt.com

The valine-citrulline (VCit) dipeptide is a well-established substrate for Cathepsin B. researchgate.netnih.gov The addition of a glutamic acid residue at the P3 position (EVCit) has been shown to enhance the linker's stability in plasma, reducing premature drug release, while maintaining its susceptibility to cleavage by Cathepsin B within the target cell's lysosomes. researchgate.netaacrjournals.orgscispace.com The enzyme specifically hydrolyzes the peptide bond between the citrulline and the subsequent p-aminobenzylcarbamate (PAB) group. researchgate.net

ComponentFunctionKey Feature
EVCit PeptideEnzyme-cleavable sequenceSpecifically recognized and cleaved by Cathepsin B
Cathepsin BLysosomal proteaseOften overexpressed in tumor environments

Self-Immolative Spacers: The p-Aminobenzylcarbamate (PAB) Mechanism

Following the enzymatic cleavage of the EVCit peptide, the p-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer. researchgate.netnih.gov Once the peptide bond is broken, the PAB linker undergoes a spontaneous and irreversible 1,6-elimination reaction. nih.govplos.org This electronic cascade results in the release of the attached payload (in its unmodified, active form) and the formation of a stable quinone methide byproduct. researchgate.net This "traceless" release mechanism is highly efficient and ensures that the active molecule is liberated in close proximity to the target site. nih.gov

Polyethylene (B3416737) Glycol (PEG) in Bioconjugation: Steric and Solubilization Effects

The inclusion of a polyethylene glycol (PEG) spacer, specifically a tetra-ethylene glycol (PEG4) unit, is another crucial design element in the DBCO-PEG4-acetic-EVCit-PAB molecule. axispharm.com PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in bioconjugation to improve the physicochemical and pharmacokinetic properties of biomolecules and drug conjugates. ucl.ac.beekb.egresearchgate.net

The PEG4 spacer in this compound serves two primary purposes:

Steric Effects: The flexible PEG chain acts as a spacer, physically separating the DBCO group and the rest of the linker-payload assembly from the biomolecule to which it is conjugated. precisepeg.comabcam.co.jpthermofisher.com This separation minimizes steric hindrance, which can otherwise impede the efficiency of the SPAAC reaction or the interaction of the conjugated biomolecule with its target. precisepeg.comnih.gov

PropertyContribution of PEG4 SpacerBenefit in Bioconjugation
Steric HindranceProvides a flexible spacer to reduce steric clashImproves conjugation efficiency and target binding
SolubilityIncreases the overall hydrophilicity of the moleculePrevents aggregation and enhances stability in aqueous media

Role of PEG Spacers in Modulating Bioconjugate Properties

Polyethylene glycol (PEG) spacers are integral components in the design of complex bioconjugates like ADCs, serving as flexible, hydrophilic linkers. precisepeg.comchempep.com The primary role of the PEG spacer in a molecule such as DBCO-PEG4-acetic-EVCit-PAB is to favorably modify the physicochemical properties of the entire conjugate. rsc.org

Key functions and properties imparted by PEG spacers include:

Enhanced Solubility: PEG is highly hydrophilic and increases the water solubility of the linker-payload complex, which is often hydrophobic. rsc.orglifetein.com This is crucial for preventing aggregation and precipitation during the conjugation process and in aqueous physiological environments. rsc.org

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of the molecule. This increased size reduces renal clearance, thereby extending the circulation half-life of the bioconjugate. chempep.com

Reduced Immunogenicity and Antigenicity: The PEG spacer can create a hydration shell around the bioconjugate. chempep.com This "stealth" effect masks the molecule from the host's immune system, reducing the likelihood of an immune response. precisepeg.com

Minimized Steric Hindrance: The flexible nature of the PEG chain provides adequate spacing between the antibody and the drug payload. This separation can prevent the payload from interfering with the antibody's ability to bind to its target antigen. axispharm.com

Biocompatibility: PEG is generally considered biologically inert and non-toxic, making it a suitable component for therapeutic applications. thermofisher.com

Table 1: Key Properties Modulated by PEG Spacers in Bioconjugates

PropertyEffect of PEG SpacerScientific Rationale
Solubility IncreasedThe hydrophilic nature of repeating ethylene (B1197577) oxide units counteracts the hydrophobicity of conjugated payloads, reducing aggregation. rsc.orglifetein.com
Circulation Time ExtendedIncreases the hydrodynamic size of the conjugate, which slows renal filtration and clearance from the body. chempep.com
Immunogenicity ReducedForms a protective hydration layer that shields the conjugate from recognition by the immune system. precisepeg.comchempep.com
Stability EnhancedProtects the attached biomolecule from enzymatic degradation and chemical instability. precisepeg.com
Steric Hindrance MinimizedProvides a flexible, physical gap between the biomolecule and the attached functional group or payload. axispharm.com

Impact of PEG Chain Length on Linker Flexibility and Accessibility

The length of the PEG spacer, denoted by the number of repeating ethylene oxide units (e.g., PEG4 in the subject compound), is a critical design parameter that directly influences the linker's flexibility and the accessibility of its terminal groups. creativepegworks.com This has significant consequences for the biological performance of the conjugate.

Longer PEG chains generally result in a more flexible and less compact network. acs.orgnih.gov This increased flexibility can be advantageous, for instance, by allowing a targeting ligand greater conformational freedom to interact with its receptor. dovepress.com However, there is a trade-off, as excessive flexibility or length might lead to undesirable interactions or reduced binding efficiency in some contexts. dovepress.com Conversely, shorter PEG chains create a more rigid and constrained linker. creativepegworks.com While this might limit the reach of a terminal group, it can also provide a more favorable and defined orientation for receptor-ligand interactions in certain systems. dovepress.com

Research findings indicate that the optimal PEG chain length is application-dependent:

Receptor Binding: Studies have shown that both short and long PEG linkers can be optimal for cell recognition and uptake, depending on the specific antibody-receptor pair. For example, some studies found that shorter PEG linkers (0.65-3 kDa) led to better dendritic cell targeting and T-cell proliferation compared to longer chains (6-20 kDa). researchgate.net

Physical Properties: The length of the PEG chain affects the physical characteristics of the resulting material. For instance, thermal stability tends to improve with increasing PEG chain length. acs.orgnih.gov

In Vivo Performance: In vivo studies have demonstrated that increasing the PEG linker length can significantly enhance tumor accumulation of nanoparticle-based drug delivery systems, leading to improved therapeutic outcomes. dovepress.com

In the case of DBCO-PEG4-acetic-EVCit-PAB , the PEG4 spacer provides a defined and relatively short length. This specific length is chosen to confer the benefits of PEGylation, such as improved solubility and reduced steric hindrance, while maintaining a degree of compactness. axispharm.comrsc.org The selection of a discrete PEG length like PEG4 allows for precise control over the linker's properties, which is a key advantage over using polydisperse PEG mixtures. thermofisher.com

Table 2: Influence of PEG Chain Length on Bioconjugate Characteristics

CharacteristicShorter PEG Chain (e.g., PEG2, PEG4)Longer PEG Chain (e.g., PEG8, PEG5k)
Flexibility Less flexible, more rigid structure. creativepegworks.comMore flexible network due to lower cross-linking density. acs.orgnih.gov
Accessibility May limit conformational freedom of the terminal group. dovepress.comCan provide a targeting ligand with greater reach and freedom. dovepress.com
Solubility Improves solubility compared to non-PEG linkers. rsc.orgFurther enhances solubility. rsc.org
Thermal Stability Lower thermal stability compared to longer chains. acs.orgnih.govHigher thermal stability. acs.orgnih.gov
In Vivo Accumulation Application-dependent.Can lead to increased tumor accumulation in some delivery systems. dovepress.com

Advanced Synthetic Strategies and Structural Elucidation of Dbco Peg4acetic Evcit Pab

Rational Design and Modular Synthesis of DBCO-PEG4-acetic-EVCit-PAB

Construction of the Dibenzocyclooctyne (DBCO) Moiety

The dibenzocyclooctyne (DBCO) group is the bioorthogonal handle of the linker, enabling its attachment to azide-modified biomolecules through copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). lifetein.commedchemexpress.com This reaction is highly efficient and proceeds under mild, physiological conditions, which is critical for maintaining the integrity of sensitive biological molecules like antibodies. lifetein.com

The synthesis of DBCO derivatives typically involves a multi-step process. A common route starts from commercially available precursors that are elaborated to form the strained eight-membered ring structure. universiteitleiden.nl For incorporation into the larger linker, a DBCO-amine or DBCO-acid derivative is often prepared. researchgate.netacs.org A significant challenge in peptide synthesis involving DBCO is its instability under the strongly acidic conditions (e.g., 95% trifluoroacetic acid) used for deprotection and cleavage from the solid-phase resin. nih.gov To overcome this, a method utilizing tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) has been developed to protect the DBCO group from acid-mediated rearrangement, allowing for the direct synthesis of DBCO-containing peptides via Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov

Table 1: Key Features of the DBCO Moiety

Feature Description Reference
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) medchemexpress.com
Key Advantage Copper-free, bioorthogonal reaction lifetein.com
Synthetic Challenge Acid sensitivity during peptide synthesis nih.gov

| Protective Strategy | Use of copper(I) to prevent rearrangement | nih.gov |

Synthesis and Integration of the Polyethylene (B3416737) Glycol (PEG4-acetic) Spacer

The tetraethylene glycol (PEG4) spacer is incorporated to enhance the water solubility and flexibility of the linker-drug conjugate. axispharm.com Increased hydrophilicity can improve the pharmacokinetic properties of the resulting ADC and reduce non-specific binding and aggregation. jenkemusa.com The PEG spacer also provides steric separation between the antibody and the payload, which can be crucial for efficient enzymatic cleavage. lifetein.com

The synthesis of the DBCO-PEG4-acetic acid component can be achieved through a modular approach. For instance, a DBCO-amine can be reacted with an NHS ester of a PEG4-acid derivative. nih.gov Alternatively, organocatalyzed ring-opening polymerization using a DBCO-PEG4-OH initiator has been described for creating PEG-like polymers. nih.gov The terminal acetic acid group on the PEG4 spacer provides a convenient handle for subsequent coupling to the peptide sequence.

Preparation of the Enzyme-Cleavable EVCit Peptide Sequence

The EVCit (glutamic acid-valine-citrulline) sequence is a crucial element, designed to be selectively cleaved by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells. rsc.orgnih.gov This ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing off-target toxicity. nih.gov

The addition of a glutamic acid residue to the well-established Val-Cit (VCit) dipeptide linker was found to increase polarity and improve plasma stability, reducing premature drug release. rsc.orgnih.gov Studies have shown that ADCs constructed with an EVCit linker exhibit superior long-term stability in vivo and enhanced therapeutic effects in xenograft models compared to their Val-Cit counterparts. nih.gov

The synthesis of the EVCit tripeptide is typically performed using standard solid-phase or liquid-phase peptide synthesis methodologies. researchgate.net The sequence is assembled step-wise, and the final product is purified before being coupled to the other components of the linker.

Table 2: Comparison of Peptide Linker Sequences

Peptide Sequence Key Feature Advantage Reference
Val-Cit (VCit) Cathepsin B cleavable Well-established, effective intracellular release nih.gov
Val-Ala (Val-Ala) Cathepsin B cleavable Alternative to Val-Cit nih.gov

| Glu-Val-Cit (EVCit) | Enhanced polarity and plasma stability | Reduced premature payload release, improved in vivo stability | rsc.orgnih.gov |

Assembly of the p-Aminobenzylcarbamate (PAB) Self-Immolative Unit

The p-aminobenzylcarbamate (PAB) unit functions as a self-immolative spacer. nih.govacs.org Following the enzymatic cleavage of the EVCit peptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which leads to the release of the attached drug molecule in its unmodified, active form, along with the formation of carbon dioxide and a stable quinone methide by-product. rsc.orggoogle.com This self-immolative cascade is a key feature for ensuring efficient and clean drug release at the target site. acs.orgsigutlabs.com

The PAB unit is typically incorporated by coupling a protected p-aminobenzyl alcohol derivative to the C-terminus of the EVCit peptide sequence. The payload drug is then attached to the benzylic position through a carbamate (B1207046) linkage. The entire EVCit-PAB-payload module can be synthesized and then coupled to the DBCO-PEG4-acetic acid component to form the final linker-drug conjugate.

Linker Precursors and Derivatization for Diverse Applications

The modular nature of the DBCO-PEG4-acetic-EVCit-PAB synthesis allows for the generation of various linker precursors and derivatives to suit different applications. google.com By modifying each component, the linker's properties can be tailored. For example:

Alternative Peptide Sequences: While EVCit is optimized for cathepsin B cleavage, other peptide sequences could be incorporated to target different proteases, allowing for tailored release mechanisms in various disease contexts. nih.gov

Different Bioorthogonal Handles: While DBCO is widely used for copper-free click chemistry, other reactive groups could be substituted to enable different conjugation strategies.

The availability of linker precursors, such as DBCO-PEG4-acid or Fmoc-EVCit-PAB, provides researchers with the flexibility to construct custom conjugates with a wide range of payloads and targeting ligands. This adaptability is critical for advancing the development of next-generation targeted therapies.

Mechanistic Characterization of Dbco Peg4acetic Evcit Pab Functionality

Elucidating the Enzymatic Cleavage Mechanism of EVCit-PAB

The EVCit-PAB portion of the linker is engineered for selective cleavage within the target cell, specifically within the lysosomal compartment. tcichemicals.com This process is initiated by enzymatic action on the tripeptide sequence, which in turn triggers the release of the conjugated payload via a self-immolative spacer.

The proteolytic susceptibility of a peptide linker is a critical determinant of an ADC's stability in circulation and its efficacy upon cellular internalization. The valine-citrulline (VCit) dipeptide is a well-established substrate for lysosomal proteases, most notably cathepsin B. nih.gov The addition of a third amino acid at the P3 position, such as glutamic acid (E) to form the EVCit sequence, has been investigated to enhance linker stability in plasma without compromising its susceptibility to target proteases. nih.gov

Research indicates that the inclusion of an acidic amino acid like glutamic acid at the P3 position can improve plasma stability by reducing susceptibility to unwanted enzymatic degradation by enzymes such as mouse carboxylesterase 1C (Ces1C). encyclopedia.pubnih.gov Despite this enhanced stability in plasma, the EVCit sequence remains readily cleavable by lysosomal enzymes like cathepsin B, which is crucial for the intracellular release of the payload. nih.govencyclopedia.pub However, other proteases, such as neutrophil elastase, have also been shown to cleave the peptide linker. Studies using EVCit probes have demonstrated that neutrophil elastase cleaves the amide bond between the valine and citrulline residues. nih.gov The susceptibility of a peptide sequence is highly dependent on the specific protease and the amino acid composition of the linker. nih.govresearchgate.netmdpi.com

Table 1: Proteolytic Susceptibility of Peptide Linker Sequences
Peptide SequencePrimary Target ProteaseCleavage SiteNotable Characteristics
Val-Cit (VCit)Cathepsin B, L, S, F encyclopedia.pubnih.govBetween Cit and PAB Standard cathepsin-cleavable linker; susceptible to neutrophil elastase. nih.gov
Glu-Val-Cit (EVCit)Cathepsin B nih.govencyclopedia.pubBetween Cit and PABImproved plasma stability by resisting certain carboxylesterases; remains susceptible to cathepsin B and neutrophil elastase. nih.gov
Phe-LysCathepsin BBetween Lys and PABAlternative cathepsin B-sensitive dipeptide linker used in ADCs. creativebiolabs.net
Val-AlaCathepsin BBetween Ala and PABDemonstrated susceptibility to sulfatase enzymes in modified linker constructs. nih.govnih.gov

The release of a payload from the EVCit-PAB linker is a two-stage process initiated by enzyme-specific cleavage. This cleavage is highly dependent on the environmental conditions, particularly pH. The target enzymes, such as cathepsin B, are primarily active in the acidic environment of endosomes and lysosomes (pH 4.5–6.5). morressier.com In the neutral pH of the bloodstream (pH 7.4), the activity of these enzymes is significantly reduced, which contributes to the stability of the linker in circulation. researchgate.netrsc.org

Once the ADC is internalized into a target cell and trafficked to the lysosome, cathepsin B cleaves the amide bond between citrulline and the p-aminobenzyloxycarbonyl (PABC) group. tcichemicals.com This enzymatic cleavage is the rate-limiting step. Following this, the exposed p-aminobenzyl alcohol undergoes a rapid, spontaneous 1,6-elimination reaction. nih.govcreativebiolabs.net This self-immolative process is a chemical cascade that is less directly dependent on pH but is triggered by the acidic-pH-dependent enzymatic first step. mdpi.com The elimination results in the release of the unmodified payload and carbon dioxide. creativebiolabs.net Studies on various pH-sensitive linkers confirm that payload release is significantly accelerated at lower pH values that mimic the lysosomal environment compared to the neutral pH of plasma. morressier.comnih.gov

Table 2: Payload Release under Different pH and Enzymatic Conditions
ConditionpHKey EnzymePayload Release EfficiencyMechanism
Simulated Plasma7.4Minimal Cathepsin B activityLow / MinimalLinker remains stable due to suboptimal pH for target protease activity. researchgate.netrsc.org
Simulated Endosome/Lysosome4.5 - 5.5Cathepsin BHigh / RapidOptimal pH for cathepsin B leads to efficient cleavage of the Val-Cit bond, initiating PAB self-immolation. morressier.com
Enzyme-free Acidic Buffer5.5NoneMinimalDemonstrates that payload release is enzyme-dependent and not solely acid-catalyzed for this linker type.

Kinetics and Efficiency of DBCO-mediated Bioconjugation

The dibenzocyclooctyne (DBCO) group facilitates the attachment of the linker to a target molecule, such as an antibody, through a copper-free click chemistry reaction. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is prized for its speed, efficiency, and biocompatibility. aatbio.cominterchim.fr

The kinetics of the SPAAC reaction are a key factor in the practical application of DBCO-containing linkers. The reaction proceeds via a [3+2] cycloaddition between the strained alkyne (DBCO) and an azide (B81097). nih.gov The rate of this second-order reaction is influenced by several factors, including the structure of the azide, solvent, temperature, and pH. rsc.orgrsc.org Under physiologically relevant conditions (aqueous buffer, pH ~7.4, 25-37°C), DBCO exhibits rapid reaction rates with azide-functionalized molecules. interchim.frrsc.org

Reported second-order rate constants for DBCO reactions are generally in the range of 0.2 to 2.0 M⁻¹s⁻¹. nih.govnih.gov For instance, the reaction rate between DBCO and benzyl (B1604629) azide has been measured at 0.24 M⁻¹s⁻¹. nih.gov Studies investigating the effects of different buffers have found that rates can vary, with HEPES buffer at pH 7 showing higher rate constants (0.55–1.22 M⁻¹s⁻¹) compared to PBS buffer (0.32–0.85 M⁻¹s⁻¹). rsc.orgrsc.org Higher pH values generally tend to increase reaction rates. rsc.org The reaction typically proceeds to completion within hours at room temperature. nanopartz.comglenresearch.com

Table 3: Second-Order Rate Constants (k₂) for DBCO-Azide SPAAC Reactions
ReactantsConditionsRate Constant (k₂) (M⁻¹s⁻¹)Reference
DBCO and Benzyl AzideCH₃CN:H₂O = 3:10.24 nih.gov
DBCO and Phenyl AzideCH₃CN:H₂O = 3:10.033 nih.gov
Sulfo-DBCO-amine and 3-azido-L-alaninePBS buffer, pH 7, 37°C~0.85 rsc.org
Sulfo-DBCO-amine and 3-azido-L-alanineHEPES buffer, pH 7, 37°C~1.22 rsc.org
General DBCO derivatives with azidesAqueous media1 - 2 nih.gov

A critical feature of the SPAAC reaction is its bioorthogonality, meaning it occurs selectively with its azide partner without interfering with or being affected by the vast array of other functional groups present in complex biological systems. rsc.orgnih.gov The DBCO group and the azide group are essentially abiotic, and their reactivity is orthogonal to native cellular chemistry. interchim.fr

The DBCO moiety does not react with endogenous functional groups such as amines, thiols, or carboxylates, ensuring that conjugation occurs specifically at the desired azide-modified site. aatbio.com The high degree of orthogonality has been demonstrated by performing SPAAC reactions in complex biological media, including cell culture media, bovine serum albumin, and human plasma, with no significant decrease in reaction efficiency or evidence of side reactions. rsc.orgnih.gov This specificity allows for the precise and efficient labeling and conjugation of biomolecules in their native environment, which is a fundamental requirement for constructing well-defined ADCs. rsc.orgnih.gov

Influence of PEG4-acetic on Linker Reactivity and Stability

The hydrophilic nature of the PEG4 spacer can improve the aqueous solubility of the linker-payload complex, which is often crucial as many cytotoxic payloads are hydrophobic. vectorlabs.com This can help to prevent aggregation of the final ADC product, thereby enhancing its stability and improving its pharmacokinetic profile. nih.govresearchgate.net Furthermore, the PEG spacer can increase the distance between the antibody and the payload, which may reduce steric hindrance and facilitate both the bioconjugation reaction and the subsequent enzymatic cleavage. vectorlabs.comaxispharm.com

Conformational Flexibility and Accessibility Induced by PEG Spacer

The inclusion of a tetraethylene glycol (PEG4) spacer in the DBCO-PEG4-acetic-EVCit-PAB linker is a critical design element that imparts significant conformational flexibility and enhances the accessibility of the reactive moieties. lifetein.com The PEG chain, being inherently flexible, allows the molecule to adopt a range of conformations in solution. This flexibility can be crucial in overcoming steric hindrance, which can be a significant challenge when conjugating large biomolecules like antibodies to payloads. youtube.com The extended and flexible nature of the PEG4 spacer arm provides a physical separation between the antibody and the payload, which can help to preserve the binding affinity of the antibody for its target antigen. adcreview.commolecularcloud.org

The table below summarizes the conceptual impact of the PEG4 spacer on the conformational properties of the linker.

PropertyEffect of PEG4 SpacerFunctional Implication
Conformational FreedomIncreased rotational freedom around the chemical bonds of the PEG chain.Allows the linker to adopt multiple conformations, reducing the likelihood of unfavorable steric interactions.
Effective ReachProvides a longer, flexible arm between the conjugated molecules.Improves the accessibility of the DBCO group for click chemistry and the EVCit sequence for enzymatic cleavage. interchim.fr
Steric Hindrance MitigationPhysically separates the bulky antibody from the payload and the rest of the linker.Helps to maintain the native conformation and function of the antibody and facilitates efficient payload release. nih.govdigitellinc.com

Hydrophilic Modulation of DBCO-PEG4-acetic-EVCit-PAB Performance

This hydrophilic character is advantageous for several reasons. Firstly, it enhances the aqueous solubility of the ADC, which is essential for its formulation and administration. molecularcloud.org Secondly, it can reduce the tendency of the ADC to aggregate, which is a common issue with highly loaded, hydrophobic ADCs. adcreview.com By preventing aggregation, the PEG4 spacer helps to maintain the monomeric and active form of the ADC. Furthermore, the hydrophilic nature of the PEG chain can create a "hydration shell" around the ADC, which can shield it from recognition by the immune system and reduce its clearance rate, thereby prolonging its circulation half-life. molecularcloud.org

Studies have shown that the inclusion of PEG linkers can lead to improved pharmacokinetic profiles of ADCs, including increased plasma concentration and a longer half-life. adcreview.com This enhanced systemic exposure can lead to greater accumulation of the ADC at the tumor site and improved therapeutic efficacy. aacrjournals.org The hydrophilic nature of the PEG spacer in DBCO-PEG4-acetic-EVCit-PAB is therefore a key factor in optimizing the performance of the resulting bioconjugate.

The following table outlines the key contributions of the hydrophilic PEG4 spacer to the performance of ADCs.

Performance MetricContribution of Hydrophilic PEG4 SpacerUnderlying Mechanism
SolubilityIncreases the overall water solubility of the ADC. sigmaaldrich.comThe ethylene (B1197577) glycol units of the PEG chain are highly hydrophilic and interact favorably with water molecules.
AggregationReduces the propensity for ADC aggregation. adcreview.comMasks the hydrophobic nature of the payload and prevents intermolecular hydrophobic interactions that lead to aggregation.
PharmacokineticsCan lead to a longer circulation half-life and improved plasma exposure. adcreview.commolecularcloud.orgThe hydration shell formed by the PEG chain can reduce renal clearance and recognition by the reticuloendothelial system.
ImmunogenicityMay reduce the immunogenicity of the ADC. lifetein.commolecularcloud.orgThe PEG chain can shield potential epitopes on the payload or linker from recognition by the immune system.

Research Applications and Functional Utility of Dbco Peg4acetic Evcit Pab

Engineering Site-Specific Bioconjugates using DBCO-PEG4-acetic-EVCit-PAB

The primary utility of DBCO-PEG4-acetic-EVCit-PAB lies in its ability to facilitate the site-specific engineering of bioconjugates. The terminal DBCO group is central to this function, enabling covalent linkage to molecules containing an azide (B81097) group via a catalyst-free reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.comprecisepeg.com This "click chemistry" approach is bio-orthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with native biological functional groups. precisepeg.comconju-probe.com This allows for precise control over the point of conjugation, leading to the production of homogeneous and well-defined biomolecular constructs. nih.gov

A principal application of this linker is in the creation of Antibody-Drug Conjugates (ADCs). medchemexpress.comaxispharm.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. proteogenix.science In this context, the DBCO-PEG4-acetic-EVCit-PAB linker serves as the critical bridge.

The process involves:

Antibody Modification : An azide group is introduced at a specific, pre-determined site on the antibody. This can be achieved through various methods, such as the incorporation of unnatural amino acids or enzymatic modification.

Linker-Payload Preparation : The linker is first attached to a cytotoxic drug (the "payload") through its carboxylic acid function, while the DBCO group remains available.

Conjugation : The azide-modified antibody is reacted with the DBCO-functionalized linker-payload construct. The SPAAC reaction forms a stable triazole linkage, covalently attaching the drug to the antibody at a precise location. broadpharm.com

This site-specific approach ensures a uniform drug-to-antibody ratio (DAR), which is crucial for optimizing the pharmacokinetic profile and therapeutic window of the resulting ADC. adcreview.com Upon binding to a target cell and subsequent internalization, the Val-Cit dipeptide within the linker is cleaved by lysosomal enzymes like Cathepsin B, which are often overexpressed in tumor cells. cd-bioparticles.netiris-biotech.de This cleavage initiates the self-immolation of the PAB spacer, releasing the cytotoxic payload in its active form inside the target cell. iris-biotech.de

The utility of the DBCO-PEG4-acetic-EVCit-PAB linker extends beyond antibodies to the functionalization of a wide range of other molecules. The principles of SPAAC allow for its conjugation to any peptide, protein, or small molecule that has been modified to contain an azide group. conju-probe.comnih.gov

Proteins and Peptides : Researchers can attach this linker to specific sites on proteins or peptides to create targeted probes or therapeutics. For instance, a targeting peptide could be armed with a drug payload using the linker, creating a smaller, potentially more penetrative therapeutic than a full-sized ADC. The PEG4 spacer helps to improve the solubility and reduce the aggregation of the resulting conjugate. chemexpress.com

Small Molecules : The linker is frequently used to create pre-armed "drug-linker" constructs. Potent cytotoxic agents like monomethyl auristatin E (MMAE) are conjugated to the linker, creating reagents such as DBCO-PEG4-Val-Cit-PAB-MMAE. broadpharm.com These constructs are then ready for immediate, one-step conjugation to azide-modified targeting moieties.

Design of Advanced Probes for Molecular Imaging and Sensing

The same bioconjugation principles are applied to the development of advanced molecular imaging probes and biosensors. By replacing the cytotoxic payload with a reporter molecule, such as a fluorescent dye or a radioisotope chelator, the linker can be used to attach these reporters to targeting vehicles like antibodies or peptides. axispharm.com

For example, a fluorescent dye can be attached to the linker, which is then conjugated to an antibody specific for a tumor-associated antigen. The resulting probe can be used in preclinical research to visualize tumor localization, track cellular internalization, and study the biodistribution of the antibody in vivo. conju-probe.comconju-probe.com The enzymatically cleavable Val-Cit component can also be exploited to design "activatable" probes that only release the reporter molecule upon entering the specific enzymatic environment of a target cell, potentially increasing the signal-to-noise ratio.

Development of Responsive Biomaterials and Nanosystems

The DBCO-PEG4-acetic-EVCit-PAB linker is a valuable component in the engineering of "smart" or responsive biomaterials and nanosystems. These are materials designed to change their properties or release a payload in response to a specific biological stimulus.

Hydrogels : DBCO-based click chemistry is used to form and functionalize hydrogels for applications in tissue engineering and controlled drug release. nih.gov By incorporating the DBCO-PEG4-acetic-EVCit-PAB linker into the hydrogel matrix and tethering a therapeutic agent, a system can be created that releases the drug specifically in the presence of cathepsin B. nih.gov This is particularly relevant for localized cancer therapy, where the hydrogel could be implanted to release a drug in response to the enzymatic activity of the tumor microenvironment.

Nanoparticles : The linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric micelles). researchgate.netnih.gov A targeting ligand (like a peptide) can be attached to the nanoparticle surface to ensure it accumulates at the desired site. The therapeutic payload can be encapsulated within the nanoparticle and also tethered via the cleavable linker. This design provides a multi-layered targeting and release mechanism, where the nanoparticle first localizes to the tumor, is internalized, and then releases its payload in response to the lysosomal enzymes. nih.govscispace.com

Comparative Analysis with Conventional Linker Technologies

The DBCO-PEG4-acetic-EVCit-PAB linker system offers several distinct advantages over conventional linker technologies, which can be summarized by comparing its core components: the conjugation chemistry, the cleavage mechanism, and the spacer element.

FeatureDBCO-PEG4-acetic-EVCit-PAB SystemConventional TechnologiesKey Advantage of DBCO System
Conjugation ChemistryStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Amine (Lysine) or Thiol (Cysteine) chemistryProduces homogeneous conjugates with a defined DAR, improving pharmacokinetics and therapeutic index. nih.gov
Cleavage MechanismEnzymatic (Cathepsin B)pH-sensitive (e.g., Hydrazones), Disulfide reduction, or Non-cleavableHigh serum stability with specific, targeted release inside the cell, minimizing off-target toxicity. iris-biotech.de
Spacer ElementPEG4 SpacerOften simple alkyl chains or no spacerEnhances aqueous solubility, reduces aggregation, and minimizes steric hindrance. chemexpress.comconju-probe.com

Conventional linkers that react with native lysine (B10760008) residues result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can lead to unpredictable behavior in vivo. nih.gov While linkers targeting cysteine residues offer more control, they can still result in product heterogeneity. nih.gov The SPAAC chemistry used by the DBCO group enables the creation of a single, well-defined ADC isomer. oup.com

Compared to other cleavable linkers, the Val-Cit dipeptide offers a superior balance of high stability in circulation and efficient cleavage by lysosomal proteases. iris-biotech.de Hydrazone linkers, for example, can be susceptible to hydrolysis in the slightly acidic tumor microenvironment before reaching the lysosome, while disulfide linkers can be prematurely cleaved by reducing agents in the bloodstream. nih.gov Non-cleavable linkers depend on the complete proteolytic degradation of the antibody, which can be a slow process and may result in active drug metabolites being retained in the lysosome. proteogenix.sciencenih.gov The DBCO-PEG4-acetic-EVCit-PAB linker combines the benefits of site-specific conjugation with a highly stable yet efficiently cleavable design, representing a significant advancement in the field of bioconjugation.

Methodological Considerations for Investigating Dbco Peg4acetic Evcit Pab

Analytical Techniques for Linker Integrity and Bioconjugate Characterization

The structural integrity and purity of the DBCO-PEG4-acetic-EVCit-PAB linker, as well as the characterization of the resulting bioconjugate, are paramount. A suite of analytical techniques is employed to ensure the quality and consistency of these complex molecules.

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are fundamental for confirming the chemical structure of the DBCO-PEG4-acetic-EVCit-PAB linker and the subsequent antibody-drug conjugate.

Mass Spectrometry (MS): As a cornerstone technique, mass spectrometry provides precise molecular weight information, which is critical for verifying the identity of the linker and the final ADC. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the linker. thermofisher.com In the context of the bioconjugate, MS is used to determine the drug-to-antibody ratio (DAR), which is a critical quality attribute of ADCs. chromatographyonline.comnih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. nih.gov For instance, ESI-MS can be coupled with liquid chromatography (LC-MS) to analyze the intact ADC, its subunits, or peptide fragments after enzymatic digestion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the DBCO-PEG4-acetic-EVCit-PAB linker itself. These techniques provide detailed information about the chemical environment of individual atoms, confirming the presence of key functional groups such as the dibenzocyclooctyne (DBCO), the polyethylene (B3416737) glycol (PEG) spacer, the valine-citrulline (Val-Cit) dipeptide, and the p-aminobenzyl (PAB) group.

UV-Vis Spectroscopy: This technique can be used to determine the concentration of the linker and the ADC. The distinct UV absorbance of the DBCO moiety and the antibody allows for the calculation of the DAR, providing a simpler, albeit less detailed, alternative to mass spectrometry. nih.govchromatographyonline.com

Spectroscopic Method Application for DBCO-PEG4-acetic-EVCit-PAB Information Obtained
Mass Spectrometry (MS)Linker identification and ADC characterizationMolecular weight, elemental composition, drug-to-antibody ratio (DAR)
Nuclear Magnetic Resonance (NMR)Structural elucidation of the linkerConnectivity of atoms, presence of functional groups
UV-Vis SpectroscopyQuantification of linker and ADCConcentration, estimation of DAR

Chromatographic Separations for Purity and Conjugation Efficiency

Chromatographic techniques are indispensable for assessing the purity of the DBCO-PEG4-acetic-EVCit-PAB linker and for characterizing the heterogeneity of the resulting ADC.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a high-resolution technique used to assess the purity of the linker. sterlingpharmasolutions.com For ADCs, RP-HPLC can separate different drug-loaded species, particularly after reduction of the antibody's disulfide bonds. nih.gov

Size-Exclusion Chromatography (SEC): SEC is employed to separate molecules based on their size. It is a crucial method for identifying and quantifying aggregates in both the antibody starting material and the final ADC product. waters.com Maintaining a low level of aggregation is critical for the safety and efficacy of therapeutic proteins.

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for characterizing ADCs, as it can separate species with different drug-to-antibody ratios under non-denaturing conditions. nih.govspringernature.com The addition of each hydrophobic drug-linker moiety to the antibody increases its retention time on the HIC column, allowing for the determination of the DAR distribution. chromatographyonline.com

Chromatographic Method Primary Application Key Performance Indicator
Reversed-Phase HPLC (RP-HPLC)Purity of the linker and ADC subunitsPeak purity and area percentage
Size-Exclusion Chromatography (SEC)Aggregate and fragment analysisPercentage of monomer, aggregate, and fragment
Hydrophobic Interaction Chromatography (HIC)DAR determination and distributionSeparation of different DAR species
Ion-Exchange Chromatography (IEX)Charge heterogeneity analysisProfile of acidic and basic variants

In Vitro Assays for Cleavage and Release Studies

The DBCO-PEG4-acetic-EVCit-PAB linker is designed to be stable in circulation and to release its payload upon internalization into target cells, where it is cleaved by lysosomal proteases. tcichemicals.com In vitro assays are essential to verify this mechanism.

Enzyme Kinetic Assays with Purified Proteases

The valine-citrulline dipeptide within the linker is a substrate for lysosomal proteases, most notably Cathepsin B. iris-biotech.denih.gov

Cathepsin B Cleavage Assay: To confirm the intended cleavage mechanism, the DBCO-PEG4-acetic-EVCit-PAB linker, or a model bioconjugate, is incubated with purified Cathepsin B. nih.gov The rate of cleavage can be monitored over time by HPLC or LC-MS, measuring the disappearance of the intact linker and the appearance of the cleaved products. rsc.org A fluorogenic substrate, where the cleavage releases a fluorescent molecule, can also be employed for a more high-throughput analysis. binghamton.edu

Enzyme Linker Substrate Expected Outcome
Cathepsin BValine-CitrullineEfficient cleavage of the amide bond between citrulline and PAB
Other Lysosomal ProteasesValine-CitrullinePotential for cleavage, but generally at a lower rate than Cathepsin B

Stability Studies in Biological Mimics

To predict the in vivo stability of the linker and the resulting ADC, it is crucial to assess its stability in environments that mimic biological fluids. nih.gov

Plasma Stability Assay: The ADC is incubated in human or animal plasma for an extended period. springernature.com Samples are taken at various time points and analyzed by methods such as LC-MS to quantify the amount of intact ADC and any released drug-linker. sterlingpharmasolutions.com This assay is critical to ensure that the linker is stable in circulation and does not prematurely release its cytotoxic payload, which could lead to off-target toxicity.

Lysosomal Stability Assay: To simulate the environment within the lysosome, the ADC can be incubated in a lysosomal extract or a buffer at low pH containing relevant enzymes. This helps to confirm that the drug is efficiently released under the conditions of the target cellular compartment.

Strategies for Assessing Bioconjugation Yield and Selectivity

The bioconjugation of the DBCO-PEG4-acetic-EVCit-PAB linker to an antibody occurs via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry. conju-probe.cominterchim.fr This reaction is known for its high yield and selectivity.

Determining Drug-to-Antibody Ratio (DAR): As mentioned previously, the average DAR is a critical parameter. It is typically determined by a combination of techniques:

HIC: Provides a profile of the distribution of different DAR species. waters.com

Mass Spectrometry: Gives a precise average DAR value. chromatographyonline.com

UV-Vis Spectroscopy: Offers a rapid estimation of the average DAR. nih.gov

Assessing Site-Selectivity: The DBCO group of the linker reacts with an azide (B81097) group that has been introduced onto the antibody. The selectivity of the conjugation depends on the method used to introduce the azide. If the azide is introduced at specific, engineered sites on the antibody, the resulting conjugation will be site-selective. Peptide mapping is a powerful technique to confirm the sites of conjugation. This involves digesting the ADC with a protease (e.g., trypsin) and then analyzing the resulting peptides by LC-MS/MS to identify the modified peptides. nih.gov

Parameter Analytical Method(s) Purpose
Bioconjugation YieldHIC, Mass Spectrometry, UV-Vis SpectroscopyTo determine the average number of linker-drugs conjugated per antibody (DAR).
SelectivityPeptide Mapping (LC-MS/MS)To identify the specific amino acid residues on the antibody where the linker is attached.

Future Perspectives and Research Trajectories for Dbco Peg4acetic Evcit Pab

Innovations in DBCO-PEG4-acetic-EVCit-PAB Design for Enhanced Control

One promising area of innovation is the development of "tandem-cleavage" linkers. This strategy involves engineering linkers that require two sequential enzymatic cleavage events to release the payload. acs.org For instance, a dipeptide sequence could be protected by a sterically hindering group, such as a glucuronide moiety, which is first removed by lysosomal enzymes, subsequently exposing the dipeptide for degradation and payload liberation. acs.org This dual-trigger mechanism aims to enhance the in vivo stability and tolerability of ADCs by reducing premature drug release. acs.org

Furthermore, to improve selectivity beyond the broad sensitivity of the Val-Cit linker to various cathepsins, researchers are designing linkers with novel peptide sequences. An example is the use of a cyclobutane-1,1-dicarboxamide (cBu) structure, which shows a greater dependency on cathepsin B for cleavage compared to the traditional Val-Cit moiety. Such designs promise more precise, tumor-specific drug release.

Additionally, novel enzyme-cleavable triggers are being investigated to replace or augment the Val-Cit component. These include linkers sensitive to enzymes overexpressed in tumor cells, such as β-galactosidase and sulfatase. nih.govaxispharm.com These alternative enzymatic targets could offer a wider therapeutic window and overcome resistance mechanisms associated with cathepsin-based cleavage.

Linker Design InnovationMechanism of ActionPotential Advantage
Tandem-Cleavage Linkers Requires two sequential enzymatic cleavages for payload release.Enhanced in vivo stability and improved tolerability.
Novel Peptide Sequences (e.g., cBu-Cit) Exhibits increased selectivity for specific cathepsins (e.g., cathepsin B).More precise, tumor-specific drug release.
Alternative Enzyme-Cleavable Triggers (e.g., β-galactosidase, sulfatase) Utilizes enzymes overexpressed in tumor cells other than cathepsins.Broader therapeutic window and potential to overcome resistance.
"Exo-Linker" Technology Repositions the cleavable peptide linker to the exo-position of the p-aminobenzylcarbamate (PAB) moiety. adcreview.comnih.govchemexpress.comImproved stability, hydrophilicity, and resistance to enzymatic degradation. adcreview.comnih.govchemexpress.com

Expanding the Scope of Bioorthogonal and Cleavable Linker Applications

The unique combination of bioorthogonal conjugation and controlled cleavage in DBCO-PEG4-acetic-EVCit-PAB opens up applications beyond conventional ADCs. The DBCO moiety facilitates copper-free "click chemistry," a highly efficient and bioorthogonal reaction, allowing for the precise attachment of the linker to azide-modified antibodies or other targeting ligands. nih.gov

A significant area of expansion is the development of dual-payload ADCs . nih.govbiochempeg.com These next-generation therapeutics carry two distinct payloads with different mechanisms of action, which can be delivered simultaneously to the target cell. nih.govbiochempeg.com This approach aims to enhance therapeutic efficacy, overcome drug resistance, and achieve synergistic effects. biochempeg.com Linkers like DBCO-PEG4-acetic-EVCit-PAB can be adapted to create multi-functional platforms for conjugating different drug molecules.

Moreover, the principles of bioorthogonal cleavage are being applied to create non-internalizing ADCs . wuxiapptec.comcreative-biolabs.com These ADCs are designed to release their payload in the tumor microenvironment without needing to be internalized by the cancer cell. wuxiapptec.comaxispharm.com This can be achieved by incorporating linkers that are sensitive to extracellular enzymes or other features of the tumor microenvironment. axispharm.com

The application of bioorthogonal chemistry is also moving towards targeted drug activation . cam.ac.ukresearchgate.netnih.gov This involves the use of bioorthogonal decaging reactions, where a prodrug is activated at a specific site by an external trigger. cam.ac.ukresearchgate.netnih.gov This strategy offers a high degree of spatial and temporal control over drug activity, minimizing off-target effects.

Overcoming Current Limitations in Linker Stability and Release Precision

Despite its advantages, the Val-Cit-PAB component of the linker has known limitations, including hydrophobicity and susceptibility to premature cleavage by enzymes like carboxylesterase Ces1C and human neutrophil elastase. adcreview.comnih.govacs.org These issues can lead to ADC aggregation and off-target toxicity. adcreview.comnih.govchemexpress.com

A key strategy to mitigate these drawbacks is hydrophilicity engineering . The incorporation of a PEG spacer, as in DBCO-PEG4-acetic-EVCit-PAB, is a primary example of this approach. PEGylation enhances the solubility and pharmacokinetic properties of the ADC. nih.govsemanticscholar.org Research is ongoing to optimize the length and structure of the PEG chain to achieve the ideal balance between stability and payload release. nih.govsemanticscholar.org

To address premature cleavage, more stable linker chemistries are being developed. For instance, novel silyl ether-based acid-cleavable linkers have shown improved stability in human plasma compared to traditional linkers. nih.gov Another innovative approach is the "exo-linker" design, which repositions the cleavable peptide to shield it from non-target enzymes, thereby enhancing stability and reducing premature payload release. adcreview.comnih.govchemexpress.com

LimitationMitigation StrategyResearch Finding
Hydrophobicity and Aggregation PEGylationIncorporation of a PEG24 side chain in a glucuronide-MMAE linker enabled homogeneous DAR 8 conjugates with decreased plasma clearance and increased antitumor activity. semanticscholar.orgaacrjournals.org
Premature Cleavage Novel Linker Chemistries (e.g., silyl ether-based)A silyl ether-based acid-cleavable linker demonstrated a half-life of over 7 days in human plasma. nih.gov
Enzymatic Instability "Exo-Linker" DesignExo-linker ADCs showed reduced premature payload release and avoided significant aggregation, even with hydrophobic payloads. nih.govacs.orgnih.gov

Integration with Emerging Technologies in Chemical Biology

The future of linkers like DBCO-PEG4-acetic-EVCit-PAB will be shaped by their integration with cutting-edge technologies in chemical biology. This includes the development of stimuli-responsive linkers that release their payload in response to specific triggers in the tumor microenvironment, such as changes in pH or the presence of reactive oxygen species (ROS). rsc.orgnih.govnih.govresearchgate.net

The field of bioorthogonal decaging is rapidly advancing, with the development of new cleavage reactions triggered by light, metals, or small molecules. axispharm.comcam.ac.ukresearchgate.netnih.gov Integrating these bioorthogonal release mechanisms into linker design will offer unprecedented control over drug activation. For example, metal-based bioorthogonal cleavage reactions are being explored for their rapid kinetics. axispharm.com

Furthermore, advances in protein engineering and site-specific conjugation are enabling the creation of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR). rsc.orgacs.orgtdsecurities.com The DBCO group in the linker is well-suited for these site-specific strategies, which are crucial for improving the safety and efficacy of ADCs. nih.govacs.org

The convergence of these technologies will likely lead to the development of "smart" ADCs with multi-stage targeting and release mechanisms, further enhancing their precision and therapeutic potential.

Concluding Remarks

Synthesis of Key Findings on DBCO-PEG4-acetic-EVCit-PAB

DBCO-PEG4-acetic-EVCit-PAB is a highly sophisticated and versatile chemical tool with a modular design that integrates several key functionalities. Its DBCO group allows for biocompatible and efficient conjugation via copper-free click chemistry. The PEG4 spacer enhances solubility and pharmacokinetic properties. The Val-Cit-PAB component provides a highly specific, enzyme-cleavable mechanism for controlled payload release. This combination of features makes it an invaluable asset in the development of targeted therapeutics.

Broader Implications for Advanced Bioconjugation and Targeted Chemical Biology Research

The principles embodied in the design of DBCO-PEG4-acetic-EVCit-PAB have broader implications for the fields of bioconjugation and chemical biology. The modular approach to linker design, where different functional units are combined to achieve a desired set of properties, is a powerful strategy for creating novel molecular probes and therapeutic agents. As our understanding of disease biology grows, the ability to design and synthesize custom linkers with tailored properties will be crucial for the development of the next generation of precision medicines and diagnostic tools.

Q & A

Q. How should ethical guidelines inform the use of animal models in ADC efficacy studies?

  • Answer : Follow ARRIVE 2.0 guidelines for reporting, including sample size justification and humane endpoints. Submit protocols to institutional ethics boards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.